1-[(4-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c1-13-10-17(24(27)28)7-8-18(13)22-20(26)15-4-9-19(25)23(12-15)11-14-2-5-16(21)6-3-14/h2-10,12H,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUARPAMZDCQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chlorophenyl Intermediate: This step involves the reaction of a chlorobenzene derivative with a suitable reagent to introduce the chlorophenyl group.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a nitro group is added to a benzene ring.
Formation of the Dihydropyridine Ring: This step involves the cyclization of a suitable precursor to form the dihydropyridine ring.
Coupling Reactions: The final step involves coupling the chlorophenyl and nitrophenyl intermediates with the dihydropyridine ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Step 2: Amide Bond Formation
The carboxamide group is introduced via amidation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid with N-(2-methyl-4-nitrophenyl)amine. This reaction is analogous to the synthesis of related compounds :
-
Reagents : Coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF or THF.
-
Conditions : Base (e.g., K₂CO₃) to deprotonate the amine, followed by purification via crystallization or chromatography .
| Reaction Step | Reagents | Conditions |
|---|---|---|
| Dihydropyridine formation | β-ketoester, aldehyde, NH₃ | Acidic conditions (e.g., HCl) |
| Amidation | EDC/HOBt, N-(2-methyl-4-nitrophenyl)amine | DMF/THF, K₂CO₃, 0–25°C |
Chemical Reactivity
The compound’s functional groups influence its reactivity:
Amide Hydrolysis
The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine .
Substitution Reactions
The nitro group on the phenyl ring may participate in nucleophilic aromatic substitution or reduction (e.g., to an amine), depending on reaction conditions .
Electrophilic Aromatic Substitution
The 4-chlorophenyl group is susceptible to further substitution due to the electron-withdrawing nature of chlorine, though steric hindrance may limit reactivity.
Comparative Analysis of Related Compounds
Synthetic Methodology
The synthesis of dihydropyridine carboxamides often employs coupling reactions (e.g., EDC-mediated amidation) and crystallization for purification . For example, in , the reaction of 6-oxo-1,6-dihydropyridine-3-carboxylic acid with 3-chloro-2-methylaniline yielded a crystalline product after pyridine evaporation.
Biological Implications
While direct biological data for this compound is unavailable, related dihydropyridines show:
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Dihydropyridine Carboxamides
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Benzyl Substituent | Aryl Amide Substituent | Pyridine Substituents |
|---|---|---|---|---|---|---|
| 1-[(4-Chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | Not Provided | C₂₀H₁₆ClN₃O₄* | ~405.8 | 4-Chlorophenyl | 2-Methyl-4-nitrophenyl | 6-Oxo |
| N-(2-methyl-4-nitrophenyl)-1-(3-methylphenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | 942009-44-2 | C₂₁H₁₉N₃O₄ | 377.4 | 3-Methylphenyl | 2-Methyl-4-nitrophenyl | 6-Oxo |
| 5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | 338977-35-8 | C₂₀H₁₆Cl₂N₂O₃ | 403.26 | 3-Chlorophenyl | 4-Methoxyphenyl | 5-Chloro, 6-Oxo |
*Calculated based on structural similarity to analogs.
Key Observations:
Benzyl Group Variations :
- The target compound features a 4-chlorophenyl group, which enhances electron-withdrawing effects compared to the 3-methylphenyl group in CAS 942009-44-2 . The 3-chlorophenyl substituent in CAS 338977-35-8 introduces steric and electronic differences due to chlorine’s position .
In contrast, the 4-methoxyphenyl group in CAS 338977-35-8 offers electron-donating properties, which may alter solubility and metabolic stability .
Pyridine Ring Substitutions :
- The 5-chloro addition in CAS 338977-35-8 increases molecular weight and lipophilicity compared to the unsubstituted pyridine in the target compound and CAS 942009-44-2 .
Physicochemical Properties
- Lipophilicity : The 4-chlorophenyl and nitro groups in the target compound likely result in higher logP values than CAS 338977-35-8 (which has a methoxy group) but lower than CAS 942009-44-2 (methylphenyl).
- Solubility : The nitro group may reduce aqueous solubility compared to the methoxy analog, though crystallinity (influenced by packing efficiency) could mitigate this .
- Thermal Stability : Nitro-containing compounds often exhibit lower thermal stability due to decomposition risks, whereas chloro and methoxy analogs are more robust .
Crystallographic Analysis
However, tools like SHELXL (for structure refinement) and ORTEP-3 (for molecular visualization) are critical for analyzing dihydropyridine derivatives. For example:
Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a derivative of dihydropyridine and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to assess its efficacy.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.50 | 1.00 |
| Bacillus subtilis | 0.75 | 1.50 |
The compound demonstrated significant activity against Staphylococcus aureus, with a low MIC indicating its potential as an effective antimicrobial agent .
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound was tested for anti-inflammatory effects. Studies showed that it inhibited the production of pro-inflammatory cytokines in vitro, suggesting a mechanism by which it may exert therapeutic effects in inflammatory conditions.
Case Study: Inhibition of Cytokine Production
A study involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with the compound significantly reduced levels of TNF-α and IL-6, two key pro-inflammatory cytokines. The inhibition percentages were as follows:
- TNF-α : 70% inhibition at 10 µM concentration.
- IL-6 : 65% inhibition at 10 µM concentration.
These findings highlight the compound's potential in managing inflammatory diseases .
Enzyme Inhibition Studies
The compound was also evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 5.50 |
| Urease | 3.75 |
The results indicate that the compound exhibits strong inhibitory activity against urease, which is significant for treating conditions like urinary tract infections and certain types of kidney stones .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells and inflammatory pathways. Molecular docking studies suggest that it binds effectively to the active sites of AChE and urease, inhibiting their functions.
Q & A
Q. Q1. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
Answer: The compound’s synthesis likely involves multi-step reactions, including amide coupling, nitration, and substitution. A typical approach might involve:
- Step 1: Formation of the dihydropyridine core via Hantzsch synthesis or cyclocondensation.
- Step 2: Functionalization with 4-chlorobenzyl and 2-methyl-4-nitrophenyl groups via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura for aryl groups) .
- Optimization: Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). For example, a fractional factorial design can reduce the number of trials while identifying critical parameters like nitro-group stability under acidic/basic conditions .
Q. Q2. How can conflicting NMR/X-ray crystallography data on the compound’s conformation be resolved?
Answer:
- Multi-Technique Validation: Combine -/-NMR, 2D-COSY, and NOESY to resolve stereochemical ambiguities. For crystalline samples, X-ray diffraction provides definitive bond angles and dihedral angles .
- Computational Support: Perform DFT calculations (e.g., Gaussian 09) to predict stable conformers and compare with experimental data. For example, discrepancies in nitro-group orientation can be modeled via torsional potential scans .
Q. Q3. How should researchers design assays to evaluate this compound’s enzyme inhibition potential?
Answer:
- Basic Screening: Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) or HPLC-MS to monitor substrate conversion. Test at 1–100 µM concentrations in triplicate .
- Advanced Mechanistic Studies: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity () and thermodynamics. For example, contradictory IC values in kinase assays may arise from ATP concentration differences—control co-factor levels rigorously .
Q. Q4. How to address discrepancies in cytotoxicity data across cell lines?
Answer:
- Variable Control: Standardize cell culture conditions (passage number, serum batch). Use MTS and Annexin V/PI assays in parallel to distinguish cytostatic vs. apoptotic effects.
- Metabolic Profiling: Perform LC-MS metabolomics to identify cell-line-specific uptake/efflux mechanisms. For example, differences in ABC transporter expression may explain variability in EC values .
Computational Modeling
Q. Q5. What computational strategies predict this compound’s pharmacokinetic properties?
Answer:
- Basic QSAR: Use SwissADME to estimate logP, solubility, and bioavailability. The nitro group may reduce membrane permeability but enhance target binding .
- Advanced MD Simulations: Run GROMACS simulations to model blood-brain barrier penetration. The 4-chlorophenyl group’s hydrophobicity could favor passive diffusion, but the nitro group may limit it due to polarity .
Reaction Mechanism Studies
Q. Q6. How can the mechanism of nitro-group reduction in this compound be elucidated?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
